1-(2-Phenylpyrimidin-5-yl)ethanone
Description
Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Research
Pyrimidine, a heterocyclic aromatic organic compound, forms the core of a vast and diverse family of molecules that are fundamental to numerous biological processes and a cornerstone of medicinal chemistry. The pyrimidine ring is a key structural component of nucleic acids (cytosine, thymine, and uracil), as well as certain vitamins and cofactors. This inherent biological significance has spurred extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of pharmacological activities.
The scientific literature is replete with examples of pyrimidine-containing compounds exhibiting potent biological effects. These include, but are not limited to, antifungal, anticancer, and anti-inflammatory properties. For instance, certain 2-phenylpyrimidine (B3000279) derivatives have been designed and synthesized as novel antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial component in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov One study found that a synthesized 2-phenylpyrimidine derivative, compound C6, demonstrated significant efficacy against several clinically relevant fungal strains, surpassing the activity of the first-line drug fluconazole. nih.gov
Furthermore, the pyrimidine scaffold is a privileged structure in the development of anticancer agents. Researchers have synthesized series of 2-phenylpyrimidine coumarin (B35378) derivatives that have shown potential as telomerase inhibitors, a key target in cancer therapy. nih.gov These compounds have demonstrated antiproliferative activity against various cancer cell lines. nih.gov The versatility of the pyrimidine ring also extends to its use in creating compounds that promote bone formation, with some derivatives acting as bone anabolic agents through the BMP2/SMAD1 signaling pathway. nih.gov The persistent exploration of pyrimidine chemistry underscores its enduring importance in the quest for new therapeutic agents.
Positioning of Ethanone (B97240) Functional Groups within Pyrimidine Systems in Scientific Inquiry
The introduction of an ethanone (or acetyl) group onto a pyrimidine ring creates a class of compounds known as acetylpyrimidines. This functionalization is of significant interest to chemists as the acetyl group serves as a versatile synthetic handle and can modulate the electronic properties and biological activity of the parent pyrimidine molecule. The carbonyl group of the ethanone moiety is a reactive site, enabling a variety of chemical transformations and the construction of more complex molecular architectures.
Specifically, the acetyl group can act as a precursor for the synthesis of fused heterocyclic systems. For example, 5-acetyl-pyrimidines are valuable intermediates in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are themselves classes of compounds with significant biological interest. researchgate.net Research has demonstrated that the acetyl group on the pyrimidine ring can participate in cyclization reactions, leading to the formation of these more complex heterocyclic structures. researchgate.net
Moreover, the ethanone group can be a key pharmacophoric feature, directly contributing to the molecule's interaction with biological targets. The synthesis of various 5-acetyl-4-phenylpyrimidine derivatives and their subsequent conversion into thieno[2,3-d]pyrimidines highlights the role of the acetyl group as a foundational element for building libraries of potential pharmacologically active compounds. researchgate.netadenuniv.com The reactivity of the acetyl group allows for the systematic modification of the pyrimidine structure, enabling researchers to probe structure-activity relationships and optimize compounds for desired biological effects.
Historical and Current Research Trajectories Pertaining to 1-(2-Phenylpyrimidin-5-yl)ethanone and Analogous Structures
The specific compound, this compound, represents a confluence of the structural features discussed: a pyrimidine core substituted with both a phenyl group at the 2-position and an ethanone group at the 5-position. Research on this compound and its analogs is often embedded within broader programs aimed at discovering new molecules with specific therapeutic applications.
The synthesis of this compound has been approached through several routes. One documented method involves the reaction of N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide with methylmagnesium chloride. lookchem.com Another synthetic pathway utilizes a palladium-catalyzed reaction between 2-phenyl-5-bromopyrimidine and tributyl(1-ethoxyvinyl)stannane. lookchem.com These synthetic strategies provide access to the core structure, allowing for further investigation and modification.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Reported Yield | Reference |
|---|---|---|---|---|
| N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide | methylmagnesium chloride | Not specified | 78.0% | lookchem.com |
| 2-phenyl-5-bromopyrimidine | tributyl(1-ethoxyvinyl)stannane | palladium diacetate, triphenylphosphine, sodium carbonate | Not specified | lookchem.com |
Research on analogous structures, such as 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine, further illustrates the synthetic utility of the acetyl-phenyl-pyrimidine scaffold. This compound has been used to create functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, demonstrating the role of the acetyl group in facilitating intramolecular cyclization reactions to build more complex, and often biologically active, heterocyclic systems. researchgate.net The study of these reactions, including the selective participation of different amino groups in the cyclization process, provides valuable insights for synthetic chemists. researchgate.net
While specific biological activity data for this compound itself is not extensively detailed in the provided search results, the research on closely related 2-phenylpyrimidine derivatives strongly suggests its potential as a scaffold for medicinal chemistry. For example, the modification of the phenyl ring and the pyrimidine core in related series has led to the development of potent antifungal and anticancer agents. nih.govnih.gov This body of work provides a strong rationale for the continued synthesis and investigation of this compound and its derivatives as part of ongoing drug discovery efforts.
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2-phenylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-7-13-12(14-8-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
JHGXKFWTQYONAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 1 2 Phenylpyrimidin 5 Yl Ethanone and Analogous Pyrimidine Ethanones
Conventional Synthetic Approaches
Conventional methods for synthesizing pyrimidine (B1678525) ethanones often rely on the stepwise or one-pot construction of the pyrimidine ring from acyclic precursors. These established techniques provide reliable access to a wide array of substituted pyrimidines.
Multi-Component Reaction Strategies for Pyrimidine Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netresearchgate.net The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction can be adapted to synthesize pyrimidine ethanone (B97240) precursors. wikipedia.orgillinois.edu
The general mechanism of the Biginelli reaction is initiated by the condensation of the aldehyde and urea, followed by the addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine (B8664642) core. wikipedia.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Aryl Aldehyde | Ethyl Acetoacetate | Urea | Acid (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-one |
| Benzaldehyde (B42025) | β-Ketoester | Thiourea | Lewis Acid (e.g., Yb(OTf)3) | 3,4-Dihydropyrimidin-2(1H)-thione |
Cyclocondensation Protocols Utilizing Specific Precursors
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. slideshare.netalmerja.comchemtube3d.com This approach, often referred to as the Pinner synthesis, is a versatile method for creating the pyrimidine ring. slideshare.net
For the synthesis of pyrimidine ethanones, a common strategy involves the condensation of a β-diketone with an amidine. For instance, the reaction of acetylacetone (B45752) with benzamidine (B55565) hydrochloride in the presence of a base would yield a 2-phenyl-4,6-dimethylpyrimidine. To obtain the desired ethanone functionality at the 5-position, a more complex dicarbonyl precursor is required.
Another important cyclocondensation route utilizes chalcones (α,β-unsaturated ketones) as precursors. researchgate.netwisdomlib.orgrdd.edu.iq Chalcones can react with amidines, such as guanidine (B92328), to form aminopyrimidines, which can then be further functionalized. wisdomlib.orgajol.info For example, a chalcone (B49325) derived from acetophenone (B1666503) and a substituted benzaldehyde can be cyclized with guanidine to yield a 2-amino-4,6-diarylpyrimidine. ajol.info
| 1,3-Dicarbonyl Precursor | Nitrogen Source | Product Type |
| Acetylacetone | Amidine | Substituted Pyrimidine |
| Chalcone | Guanidine | Aminopyrimidine |
Targeted Synthesis via Aldehydes/Ketones with 1,3,5-Triazines and Related Nitrogen Heterocycles
An innovative approach to pyrimidine synthesis involves the reaction of aldehydes or ketones with 1,3,5-triazines. mdpi.compku.edu.cn This method often proceeds through an inverse-electron-demand Diels-Alder (IEDDA) reaction, where the triazine acts as the diene and the enol or enamine of the carbonyl compound serves as the dienophile. pku.edu.cnorganic-chemistry.orgacs.org
These reactions can be catalyzed by acids, such as trifluoroacetic acid (TFA), to facilitate the formation of highly functionalized pyrimidines. pku.edu.cnorganic-chemistry.org The reaction cascade typically involves a hetero-Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction to expel a stable molecule and form the pyrimidine ring. pku.edu.cnorganic-chemistry.org This strategy allows for the direct introduction of substituents onto the pyrimidine core based on the choice of the starting ketone and triazine. mdpi.com
Amide Coupling and Subsequent Cyclization Reactions
Amide coupling reactions followed by cyclization offer another pathway to pyrimidine derivatives. nih.gov This methodology can involve the activation of an amide with a suitable reagent, followed by the addition of a nitrile and subsequent annulation to form the pyrimidine ring. nih.gov For instance, N-vinyl or N-aryl amides can be activated with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, which then react with a nitrile to afford the corresponding pyrimidine. nih.gov This single-step process is versatile and has been applied to a range of amides and nitriles. nih.gov
Modern and Catalytic Synthetic Methodologies
To address the demand for more efficient and environmentally friendly synthetic routes, modern techniques such as microwave-assisted synthesis have been increasingly adopted in the preparation of pyrimidine derivatives.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govajchem-a.comquora.com The advantages of microwave-assisted organic synthesis (MAOS) stem from the efficient and uniform heating of the reaction mixture. ajchem-a.comquora.com
In the context of pyrimidine ethanone synthesis, microwave assistance has been successfully applied to various reaction types, including multi-component reactions and cyclocondensation protocols. mdpi.comresearchgate.netkoreascience.krresearchgate.netnih.govtandfonline.com For example, the Biginelli reaction can be significantly accelerated under microwave irradiation, often in solvent-free or environmentally benign solvent systems. koreascience.krtandfonline.com Similarly, the synthesis of pyrimidines from chalcones and amidines can be performed efficiently under microwave conditions. tsijournals.comtsijournals.com The use of solid supports, such as alumina, in conjunction with microwave heating can further enhance reaction rates and yields. koreascience.kr
The application of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. nih.govajchem-a.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave |
| Biginelli Reaction | Hours to days | Minutes | Reduced reaction time, higher yields, often solvent-free. tandfonline.com |
| Cyclocondensation | Often requires prolonged heating | Rapid heating | Faster reaction rates, improved yields. mdpi.comclockss.org |
| One-pot syntheses | Can be slow with moderate yields | Improved conversion time and yields | Amenable to high-throughput synthesis. rsc.orgacsgcipr.org |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govnih.govsemanticscholar.org This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to generate localized high temperatures and pressures, thereby accelerating chemical reactions. semanticscholar.orgnih.gov
In the context of pyrimidine synthesis, ultrasound has been effectively employed in various reaction types, including multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov For instance, the synthesis of dihydropyrimidinones, a class of compounds structurally related to pyrimidine ethanones, has been significantly improved by using ultrasound. nih.gov One study reported the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasonic irradiation, which resulted in higher yields and shorter reaction times. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been efficiently achieved using ultrasound, highlighting the broad applicability of this green synthetic approach. eurjchem.com
The advantages of ultrasound-assisted synthesis are evident when compared to traditional heating methods. A comparative study on the synthesis of pyrimidine derivatives demonstrated that sonochemical methods reduced reaction times by a factor of 6 to 96 and often provided equal or greater yields. beilstein-archives.orgresearchgate.net For example, the synthesis of certain pyrimidine-2-thiones via cyclocondensation with thiourea was accomplished in 20-29 minutes under ultrasound, yielding 73-82% of the product. semanticscholar.org This efficiency is a direct result of the energy provided by cavitation, which can overcome activation barriers and enhance reaction rates. semanticscholar.org
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. nih.govmdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net Palladium-based catalysts are particularly prominent in this field. mdpi.comlibretexts.org
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for the synthesis of biaryl compounds and has been successfully applied to pyrimidine derivatives. libretexts.orgwikipedia.orgthermofisher.com For example, 2-phenylpyrimidine (B3000279) derivatives have been synthesized via Suzuki coupling of a pyrimidine halide with phenylboronic acid. nih.gov This reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The synthesis of various pyrimidine derivatives, including potential HIV and kinesin Eg5 inhibitors, has been achieved using Suzuki cross-coupling reactions. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. libretexts.org Advances in catalyst design have led to the development of highly active and stable systems, including palladacycles and polymer-supported catalysts, which offer advantages in terms of efficiency, cost, and recyclability. libretexts.org The versatility of transition metal catalysis allows for the introduction of a wide range of functional groups onto the pyrimidine ring, providing access to a diverse array of derivatives. researchgate.net
Elucidation of Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to the development of synthetic strategies for complex molecules like 1-(2-phenylpyrimidin-5-yl)ethanone. Key mechanistic pathways involved in pyrimidine synthesis include cycloaddition reactions, nucleophilic additions followed by cyclization, and various rearrangement processes.
Investigations into Inverse Electron Demand Hetero-Diels–Alder (ihDA) and Retro-Diels–Alder (rDA) Sequences
The inverse electron demand Diels-Alder (ihDA) reaction is a powerful tool for the construction of heterocyclic rings. wikipedia.org Unlike the normal Diels-Alder reaction, the ihDA reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov Pyrimidines and other azadienes can act as the electron-poor diene component in these reactions. wur.nlnih.gov
Intramolecular ihDA reactions of pyrimidines bearing a dienophilic side chain have been studied for the synthesis of fused pyridine (B92270) systems. wur.nl The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder (rDA) reaction that typically involves the elimination of a small molecule like hydrogen cyanide, leading to the formation of the aromatic product. wur.nl The reactivity in these reactions is influenced by electronic and steric factors. Electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate by lowering the energy of the diene's LUMO. wur.nl
The mechanism of the ihDA reaction of 1,2,4,5-tetrazines, which are highly electron-deficient azadienes, has been well-studied. It involves a [4+2] cycloaddition to form a bicyclic adduct, followed by a retro-[4+2] cycloaddition with the loss of nitrogen to give a dihydropyridazine, which then aromatizes. nih.gov Similar principles apply to the ihDA reactions of pyrimidines, providing a strategic route to annulated heterocyclic systems.
Analysis of Nucleophilic Addition and Subsequent Cyclization Mechanisms to Carbonyl and Imino Groups
The synthesis of the pyrimidine ring often involves the cyclization of a precursor molecule formed through nucleophilic addition. wikipedia.org A classic example is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones. researchgate.netorganicreactions.org
The proposed mechanism for the Biginelli reaction involves several key steps. One plausible pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, yields the dihydropyrimidine ring. beilstein-journals.org
Similar nucleophilic addition and cyclization sequences are observed in other pyrimidine syntheses. For instance, the reaction between amidines and β-dicarbonyl compounds proceeds via initial nucleophilic attack of the amidine nitrogen onto a carbonyl group, followed by cyclization and dehydration to form the pyrimidine ring. wikipedia.org The formation of pyrimidines from chalcones and thiourea also involves a Michael addition followed by cyclocondensation. semanticscholar.org
Studies on Intramolecular Rearrangements, Isomerization, and Aromatization Processes
Intramolecular rearrangements and subsequent aromatization are often key steps in the synthesis of stable aromatic pyrimidine derivatives. One notable rearrangement is the Dimroth rearrangement, which can occur in pyrimidine systems. wikipedia.org
In the context of dihydropyrimidine synthesis, the final step is often an oxidation or aromatization to yield the corresponding pyrimidine. For example, 1,4-dihydropyridines, which are structurally related to dihydropyrimidines, can be oxidized to the corresponding pyridines. researchgate.net This aromatization step is crucial for achieving the stable aromatic pyrimidine core.
Isomerization processes can also play a role. For example, in the synthesis of pyrimido[1,6-a]pyrimidines, an initial rearrangement involving a 1,3-hydrogen shift can occur, followed by intramolecular nucleophilic attack and elimination to form the final product. nih.gov The conversion of a seven-membered thiazepine ring to a six-membered thiazine (B8601807) ring has been proposed to occur through a naphthyl or hydrogen shift, highlighting the potential for rearrangements in heterocyclic chemistry. core.ac.uk
Strategic Derivatization of the this compound Core
The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The acetyl group at the 5-position is a key functional handle for further chemical modifications.
One common derivatization strategy is the Claisen-Schmidt condensation, which involves the reaction of the ethanone with an aromatic aldehyde in the presence of a base to form a chalcone. mdpi.comnih.govresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves an important class of compounds with diverse biological activities and serve as intermediates for the synthesis of other heterocyclic systems. nih.goviqs.edu The synthesis of various chalcone derivatives from different acetophenones has been extensively reported. nih.gov
The resulting chalcones derived from this compound can then be used to construct more complex heterocyclic systems. For example, reaction with hydrazines can yield pyrazolines, while reaction with guanidine or thiourea can lead to the formation of new pyrimidine rings.
Furthermore, the pyrimidine ring itself can be functionalized. The 2-phenyl group can be introduced via a transition metal-catalyzed coupling reaction, such as the Suzuki coupling, as previously discussed. nih.gov Other positions on the pyrimidine ring can also be modified through nucleophilic aromatic substitution, particularly at the electron-deficient 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in This allows for the introduction of various substituents, leading to a library of structurally diverse this compound analogs.
Below is a table summarizing some of the key reactions used for the derivatization of the this compound core and related structures.
| Reaction Type | Reactants | Product Type | Key Features |
| Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | Chalcone | Base-catalyzed, forms an α,β-unsaturated ketone. mdpi.comnih.gov |
| Heterocyclic Synthesis from Chalcones | Chalcone, Hydrazine/Guanidine/Thiourea | Pyrazoline/Pyrimidine | Cyclocondensation reactions leading to new heterocyclic rings. |
| Suzuki Coupling | 5-Acetyl-2-halopyrimidine, Phenylboronic Acid | This compound | Palladium-catalyzed C-C bond formation. nih.gov |
| Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Nucleophile | Substituted Pyrimidine | Substitution at electron-deficient positions (2, 4, 6). bhu.ac.in |
Introduction of Substituents on the Phenyl Ring
The functionalization of the phenyl ring in 2-phenylpyrimidine frameworks is commonly achieved through two primary strategies: the "bottom-up" approach, where the substituted phenyl moiety is incorporated during the initial pyrimidine synthesis, and the "top-down" approach, involving the modification of the pre-formed 2-phenylpyrimidine scaffold.
A prevalent method involves the condensation of a substituted benzaldehyde with other reagents to construct the pyrimidine ring. For instance, a series of 2-phenylpyrimidine derivatives bearing various substituents on the phenyl ring have been synthesized starting from appropriately substituted benzaldehydes. nih.govnih.gov This strategy is advantageous as it allows for the introduction of a wide range of commercially available substituted benzaldehydes early in the synthetic sequence. A general route involves the reaction of a substituted benzonitrile, derived from the corresponding benzaldehyde, with ammonium (B1175870) chloride to form an amidine. This is followed by condensation with a suitable three-carbon component like diethyl malonate and subsequent chlorination and reduction steps to yield the final substituted 2-phenylpyrimidine derivative. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful alternative for introducing substituted phenyl groups. nih.gov In this approach, a pyrimidine core bearing a suitable leaving group (e.g., a halogen or tosylate) at the 2-position can be coupled with a substituted phenylboronic acid. This method provides significant flexibility in the later stages of a synthesis, allowing for the diversification of the phenyl substituent. For example, intermediate 12 in one study was synthesized via a palladium-catalyzed Suzuki coupling of 3-furan boronic acid and 4-bromobenzoic acid, demonstrating the utility of this reaction in creating biaryl systems. nih.gov Similarly, various 2-aryl pyrimidine derivatives have been efficiently synthesized via Pd-catalyzed Hiyama couplings between pyrimidin-2-yl tosylates and organosilanes. researchgate.net
Modifications at the Pyrimidine Ring Positions (C-4, C-6)
The introduction of substituents at the C-4 and C-6 positions of the pyrimidine ring is a key strategy for creating analogs of this compound. These modifications can be achieved through several synthetic routes, most notably via condensation reactions to build the ring with the desired substituents or through cross-coupling reactions on a pre-functionalized pyrimidine core.
One of the most common methods for synthesizing 4,6-disubstituted pyrimidines is the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a guanidine salt. researchgate.netresearchgate.net In this approach, a substituted ketone and a substituted aldehyde react to form an α,β-unsaturated ketone (chalcone). This intermediate is then refluxed with guanidine hydrochloride in a solvent like dimethylformamide (DMF) to yield the 2-amino-4,6-diarylpyrimidine. This method is highly versatile, as the substitution pattern of the final product can be readily varied by changing the initial ketone and aldehyde. researchgate.net
Another powerful technique involves the sequential functionalization of dihalopyrimidines using palladium-catalyzed cross-coupling reactions. For instance, 4,6-dichloro-2-(4-morpholinyl)pyrimidine can serve as a scaffold for the selective and sequential introduction of different groups at the C-4 and C-6 positions using triorganoindium reagents. nih.gov This methodology is efficient and versatile, enabling the synthesis of non-symmetrical pyrimidines. The differing reactivity of the chlorine atoms often allows for a controlled, stepwise substitution.
A three-step methodology starting from aldehydes can also be employed to generate a library of 2,6-disubstituted pyrimidine-5-carboxylates. This involves the creation of an α-iodomethylene β-keto ester intermediate, which is then condensed with various amidine or guanidine derivatives. nih.gov
The following table summarizes examples of synthetic methods for modifying the C-4 and C-6 positions of the pyrimidine ring.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Substituted Chalcones, Guanidine HCl | DMF, reflux (50-60°C), 4-7 hours | 4,6-Diarylpyrimidin-2-amines | researchgate.net, researchgate.net |
| 4,6-Dichloro-2-(4-morpholinyl)pyrimidine, Triorganoindium reagents | Palladium catalyst | Non-symmetrical 4,6-disubstituted-2-(4-morpholinyl)pyrimidines | nih.gov |
| Aldehydes, Methyl propiolate, Amidine/Guanidine derivatives | 1. MgI2; 2. Dess-Martin periodinane; 3. TEA, EtOH, microwave (130°C) | 2,6-Disubstituted pyrimidine-5-carboxylates | nih.gov |
Alterations to the Ethanone Side Chain
Modifying the ethanone side chain at the C-5 position of the pyrimidine ring opens up further avenues for creating structural analogs. While direct examples on this compound are not extensively detailed in the provided literature, established chemical transformations of ketones can be applied to achieve these alterations.
One common reaction of ketones is α-functionalization. The α-carbon of the ethanone moiety can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a versatile intermediate that can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups.
Condensation reactions, such as the aldol (B89426) condensation, can be used to extend the carbon chain. The ethanone can react with aldehydes or ketones in the presence of an acid or base catalyst to form β-hydroxy ketones, which can subsequently be dehydrated to yield α,β-unsaturated ketones. For example, the reaction of a 5H-thiazolo[3,2-a]pyrimidin-3-one with benzaldehyde in the presence of sodium acetate (B1210297) and acetic anhydride demonstrates a condensation reaction adjacent to a carbonyl group within a related heterocyclic system. nih.gov
The carbonyl group itself can be a site for modification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized, for instance, by esterification or etherification. Conversely, the ketone can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and extend the carbon skeleton. For example, the synthesis of 1-(2-phenyl-pyrimidin-5-yl)-ethanone itself can be achieved by reacting N-methoxy-N-methyl-2-phenylpyrimidine-5-carboxamide with methylmagnesium chloride, a Grignard reagent. This highlights the utility of organometallic reagents in forming the acetyl group, a principle that can be extended to introduce other alkyl or aryl groups.
Finally, the ethanone side chain can be used to construct new fused ring systems. For example, reaction with hydrazines can lead to the formation of pyrazoles, a transformation that involves the initial formation of a phenylhydrazone followed by ring contraction of the pyrimidine nucleus. clockss.org
Advanced Computational and Theoretical Investigations of 1 2 Phenylpyrimidin 5 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, no specific studies reporting these calculations for 1-(2-Phenylpyrimidin-5-yl)ethanone could be located.
Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods
Information regarding the optimized geometry, bond lengths, bond angles, and conformational preferences of this compound, as determined by DFT or ab initio methods, is not available in the reviewed literature. Such studies would be crucial for understanding the molecule's three-dimensional structure and stability.
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap Determination
There is no published data on the Frontier Molecular Orbitals (HOMO and LUMO) of this compound. The analysis of these orbitals and their energy gap is essential for predicting the chemical reactivity, kinetic stability, and electronic transitions of the compound.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Details on the intramolecular and intermolecular interactions, charge transfer, and delocalization of electron density within this compound, which would be provided by NBO analysis, have not been reported in available scientific sources.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. However, no studies presenting the MEP analysis for this compound were found.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, provide a quantitative measure of a molecule's reactivity. The values for these descriptors for this compound are not documented in the current literature.
Molecular Modeling and Docking Studies
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a molecule with a biological target. No molecular modeling or docking studies featuring this compound have been published, precluding any discussion of its potential interactions with proteins or other macromolecules.
Prediction of Ligand-Protein Binding Affinities and Interaction Modes
The prediction of how a small molecule, or ligand, like this compound might bind to a protein is a cornerstone of computational drug discovery. This process aims to forecast the strength of the interaction (binding affinity) and the specific orientation and contacts the ligand makes within the protein's binding site (interaction mode). High binding affinity is often a prerequisite for a compound to exert a biological effect.
Methodologies such as the Linear Interaction Energy (LIE) method are employed to improve upon the initial predictions made by docking and scoring functions. Accurate prediction of binding affinities remains a significant challenge, especially for flexible protein targets where insufficient sampling can reduce accuracy. bldpharm.com Machine learning and specialized language models are emerging as powerful tools, capable of predicting affinities with increasing accuracy using just the chemical structure of the ligand and the amino acid sequence of the protein. lookchem.comnih.gov
Identification of Potential Macromolecular Targets through Virtual Screening and Docking Simulations
Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a specific biological target, typically a protein. evitachem.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. When the three-dimensional structure of a target protein is known, structure-based virtual screening, particularly molecular docking, is a powerful approach.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The "goodness of fit" is estimated by a scoring function, which provides a value that can be used to rank different compounds. For example, in studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, molecular docking was used to identify compounds with favorable interactions and docking scores against human thymidylate synthase. evitachem.com
For a novel compound like this compound, a similar workflow would be employed. Its chemical structure would be docked against a panel of known protein targets, particularly those implicated in diseases and known to bind similar pyrimidine-based molecules, such as various kinases and enzymes. reddit.com The results would generate a list of potential macromolecular targets, prioritized by their predicted binding scores, which would then require experimental validation.
Dynamic Simulations and Molecular Dynamics (MD) for Conformational Behavior and Binding Stability
While molecular docking provides a static snapshot of a potential ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD is a computational method that simulates the physical movements of atoms and molecules over time, providing detailed insights into the conformational behavior of the complex and the stability of the binding. nih.gov
An MD simulation can confirm whether a binding pose predicted by docking is stable or if the ligand is likely to dissociate. nih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. For instance, MD simulations performed on designed pyrido[2,3-d]pyrimidine derivatives bound to their target protein helped to validate the efficacy and stability of the interaction. evitachem.com In another study on GSK-3 inhibitors with a phenylpyrimidine core, MD simulations were integral to confirming the binding mode and stability of the designed compounds. reddit.com These simulations are crucial for ensuring that a predicted interaction is not just a transient event but a stable association, which is necessary for a compound to have a sustained biological effect.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These properties—Absorption, Distribution, Metabolism, and Excretion—determine a drug's concentration and duration in the body, which are critical factors for its efficacy and safety. Predicting ADME properties early in the drug discovery process helps to filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetics.
Predictive Modeling of Key Pharmacokinetic Parameters
Computational models can predict a wide range of pharmacokinetic parameters. These models are often built using data from previously tested compounds and employ quantitative structure-activity relationship (QSAR) techniques. Key parameters that can be estimated for a compound like this compound include:
Aqueous Solubility: Affects absorption from the gut.
Intestinal Absorption: Predicts how well the compound will pass from the digestive tract into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are crucial for metabolizing many drugs.
Plasma Protein Binding: The extent of binding to proteins in the blood, which affects the distribution and availability of the drug.
These predictions provide a comprehensive profile of a compound's likely behavior in the body, guiding its potential therapeutic applications and further development.
Assessment of Druglikeness Based on Computational Rule Sets (e.g., Lipinski's Rule of Five)
"Druglikeness" is a qualitative concept used to assess whether a chemical compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for evaluating druglikeness is Lipinski's Rule of Five. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
The name "Rule of Five" stems from the fact that the parameters are multiples of five.
A computational analysis of this compound against these criteria suggests it has favorable druglike properties. The calculated parameters are summarized in the table below.
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Weight | 198.22 g/mol evitachem.com | < 500 g/mol | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Calculated log P (XLogP3) | ~1.9* | ≤ 5 | Yes |
| Note: Hydrogen bond and log P values are based on the analysis of the structurally analogous compound 1-(2-Methyl-4-phenylpyrimidin-5-yl)ethanone, as specific experimental or calculated data for the title compound is not readily available. |
Based on this analysis, this compound does not violate any of Lipinski's rules, indicating a high likelihood of good oral bioavailability and positioning it as a promising candidate for further investigation.
Exploration of Biological Activities and Underlying Mechanisms Excluding Clinical Human Data
Antimicrobial Activity Investigations
The antimicrobial potential of compounds structurally related to 1-(2-phenylpyrimidin-5-yl)ethanone has been a subject of scientific inquiry, with studies exploring their efficacy against various bacterial and fungal pathogens.
Derivatives of 2-phenylpyrimidine (B3000279) have been investigated for their antibacterial properties, with a notable mechanism of action being the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication. nih.gov By targeting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds can effectively halt bacterial proliferation. nih.gov
N-phenylpyrrolamides, a class of compounds that can be conceptually related to the core structure of this compound, have demonstrated potent inhibitory activity against DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria. nih.govrsc.org These enzymes share structural similarities, offering the potential for dual-targeting inhibitors, which could reduce the likelihood of bacterial resistance development. nih.gov
Research has led to the development of N-phenylpyrrolamide inhibitors with low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org Notably, certain compounds within this class have shown significant antibacterial activity against clinically relevant pathogens. For instance, some derivatives are particularly effective against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis. rsc.org Others have demonstrated efficacy against Gram-negative bacteria like E. coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. rsc.org Importantly, these inhibitors have shown selectivity for bacterial enzymes over the human counterpart, human DNA topoisomerase IIα, indicating a favorable selectivity profile. nih.govrsc.org
Table 1: Antibacterial Activity of a Related N-phenylpyrrolamide Compound (22e)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 0.25 |
| MRSA | 0.25 |
| Enterococcus faecalis ATCC 29212 | 0.125 |
Data derived from a study on N-phenylpyrrolamide inhibitors of DNA gyrase. rsc.org
Table 2: Antibacterial Activity of Related N-phenylpyrrolamide Compounds (23b and 23c)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli ATCC 25922 | 4 - 32 |
| Pseudomonas aeruginosa ATCC 27853 | 4 - 32 |
| Acinetobacter baumannii ATCC 17978 | 4 - 32 |
| Acinetobacter baumannii ATCC 19606 | 4 - 32 |
| Klebsiella pneumoniae ATCC 10031 | 0.0625 (for 23b) |
Data derived from a study on N-phenylpyrrolamide inhibitors of DNA gyrase. rsc.org
In the realm of antifungal research, 2-phenylpyrimidine derivatives have emerged as promising agents that target lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is the basis for the action of widely used azole antifungal drugs. nih.gov
Through structural optimization and scaffold hopping strategies, novel 2-phenylpyrimidine derivatives have been designed and synthesized. nih.gov In vitro antifungal testing of these compounds has demonstrated significant efficacy against a range of clinically relevant fungal pathogens, in some cases superior to the first-line drug fluconazole. nih.gov One particular derivative, designated as C6 in a study, exhibited potent activity against seven common clinically susceptible fungal strains. nih.gov
Anticancer and Antitumor Research
The therapeutic potential of this compound and related structures has also been explored in the context of oncology, with investigations into their effects on cell cycle regulation, apoptosis, and the inhibition of crucial cellular enzymes.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Phenyl-1-pyridin-2-yl-ethanone-based iron chelators, which share structural similarities with the compound of interest, have been shown to inhibit the activity of CDK2 and CDK9. nih.gov CDK9, in complex with its cyclin partners, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov The inhibition of CDK9 can lead to decreased transcription of anti-apoptotic proteins, such as Mcl-1, thereby sensitizing cancer cells to apoptosis. nih.gov
The inhibition of CDK2 and CDK9 by these compounds is linked to the upregulation of p21, a well-known CDK inhibitor. nih.gov This modulation of CDK activity suggests a potential mechanism for the antiproliferative effects of such compounds.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. nih.gov Therapeutic strategies aimed at inducing apoptosis in cancer cells are a major focus of anticancer drug development. nih.gov The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govyoutube.com Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. youtube.com
The anticancer effects of many compounds are mediated through the induction of apoptosis. This can involve the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com The activation of initiator caspases, such as caspase-9 in the intrinsic pathway, is a key step in this process. mdpi.com While direct studies on apoptosis induction by this compound are not detailed in the provided context, the inhibition of survival signals, such as those mediated by NF-κB, is a known mechanism to promote apoptosis. nih.gov
As previously discussed in the context of antibacterial activity, the inhibition of DNA gyrase is a key mechanism of action for related compounds. nih.govrsc.org In the realm of anticancer research, other critical cellular enzymes have been identified as potential targets.
Fumarate (B1241708) hydratase (FH) is an enzyme of the citric acid cycle that converts fumarate to malate. nih.gov Germline mutations in the FH gene lead to a hereditary cancer syndrome characterized by the development of aggressive renal cell carcinomas. nih.gov The loss of FH function results in the accumulation of fumarate, which can act as an oncometabolite. nih.govoncotarget.com This accumulation can lead to the stabilization of hypoxia-inducible factor (HIF), promoting a switch to aerobic glycolysis (the Warburg effect) and the upregulation of pro-survival pathways. nih.govnih.gov While there is no direct evidence presented for the inhibition of fumarate hydratase by this compound, the targeting of metabolic enzymes that are critical for cancer cell survival represents a rational approach in anticancer drug discovery.
In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research on the biological activities and mechanistic pathways of the chemical compound this compound, particularly concerning its potential enzyme inhibition and detailed structure-activity relationships as outlined. While the broader class of phenylpyrimidine derivatives has been the subject of extensive research in drug discovery, data focusing explicitly on this compound is scarce.
The exploration of related molecules provides some context. For instance, derivatives of 2-phenylpyrimidine have been investigated as potent inhibitors for various enzymes, including Bruton's tyrosine kinase (BTK), the deubiquitinating enzyme USP1/UAF1, and the fungal enzyme CYP51. nih.govresearchgate.net These studies often involve significant structural modifications to the core phenylpyrimidine scaffold to enhance potency and selectivity.
Similarly, research into related structures such as 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine has been documented. This compound serves as a precursor for the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which have been screened for antibacterial activity. nih.gov However, this information pertains to a molecule with different substitutions and a subsequent complex chemical transformation, and therefore cannot be directly attributed to this compound.
The acetyl group at the 5-position of a pyrimidine (B1678525) ring is known to be a versatile chemical handle, allowing for the creation of various derivatives like Schiff bases and phenylhydrazones. This reactivity is fundamental in medicinal chemistry for generating molecular diversity.
Despite the chemical tractability of the 2-phenylpyrimidine core and the acetyl functional group, specific and detailed public data on the following aspects of this compound are not available in the reviewed scientific literature:
Enzyme Inhibition Studies: No specific data was found detailing the inhibitory profile of this compound against Hematopoietic Prostaglandin D2 Synthase (H-PGDS), Carbonic Anhydrase (CA) isoenzymes, or Acetylcholinesterase (AChE).
Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies: There is a lack of published research that systematically modifies the structure of this compound to correlate these changes with biological potency and selectivity. Consequently, rational design principles specifically for the optimization of this compound as a lead are not documented.
Advanced Analytical and Spectroscopic Characterization in Research Context
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopy serves as the cornerstone for molecular characterization, providing a detailed view of the atomic and electronic framework of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Connectivity Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. oregonstate.eduvscht.cz A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides information on chemical environment, connectivity, and spatial proximity of atoms.
For 1-(2-Phenylpyrimidin-5-yl)ethanone, ¹H NMR would confirm the number and types of protons present. The acetyl (ethanone) protons would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the carbonyl group, with an expected chemical shift around 2.65 ppm, similar to other aryl ketones. rsc.org Protons on the pyrimidine (B1678525) and phenyl rings would resonate in the aromatic region (typically 7.0-9.5 ppm). oregonstate.edu Based on related pyrimidine structures, the protons on the pyrimidine ring are expected to be significantly deshielded and appear at the lower end of this range, potentially above 8.5 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would feature a carbonyl carbon signal in the highly deshielded region (typically >190 ppm), along with distinct signals for the carbons of the phenyl and pyrimidine rings.
2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY experiment would reveal which protons are spin-coupled, confirming the arrangement of substituents on the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each C-H pair. oregonstate.edu Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, for instance, from the acetyl protons to the pyrimidine ring carbon and the carbonyl carbon, cementing the connection between the substituent and the heterocyclic core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Acetyl (CH₃) | ~2.7 | ~27 | Singlet in ¹H NMR. |
| Carbonyl (C=O) | - | >195 | No attached proton. |
| Phenyl Ring (C₆H₅) | 7.4 - 8.4 | 127 - 138 | Complex multiplet pattern in ¹H NMR. |
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis and Theoretical Validation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz The spectra are often compared with values derived from computational methods like Density Functional Theory (DFT) for theoretical validation.
For this compound, the most prominent feature in the FTIR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1685-1715 cm⁻¹. vscht.czpressbooks.pub The conjugation with the pyrimidine ring would likely shift this band to the lower end of the typical ketone range. pressbooks.pub
Other key vibrational modes include:
Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: Bands from the methyl group appearing just below 3000 cm⁻¹. libretexts.org
C=C and C=N stretching: Multiple bands of varying intensity in the 1400-1650 cm⁻¹ region, characteristic of the phenyl and pyrimidine rings. libretexts.org
C-H bending: Out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. pressbooks.pub
FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman, the aromatic ring vibrations typically produce strong signals, aiding in a comprehensive analysis.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Methyl) | Stretching | 2900 - 3000 | Medium-Weak |
| C=O (Ketone) | Stretching | 1685 - 1710 | Strong (IR), Weak (Raman) |
| C=N / C=C (Aromatic Rings) | Stretching | 1400 - 1650 | Medium-Strong |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of fragmentation patterns. uab.edu Electrospray Ionization (ESI) is a soft ionization technique commonly used to generate a protonated molecular ion [M+H]⁺. uab.edu
For this compound (C₁₂H₁₀N₂O, molecular weight 198.22), High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass of the protonated molecule [C₁₂H₁₁N₂O]⁺ would be measured with high precision (typically to four or more decimal places) and compared to the calculated value, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve inducing fragmentation of the parent ion to produce daughter ions. This fragmentation provides a roadmap of the molecule's structure. libretexts.org Key predicted fragmentation pathways for [C₁₂H₁₁N₂O]⁺ include:
Loss of a methyl radical (•CH₃): A common fragmentation for acetyl-containing compounds, leading to an acylium ion.
Loss of the acetyl group (as ketene (B1206846) or an acyl radical): Cleavage of the bond between the carbonyl carbon and the pyrimidine ring.
Cleavage of the pyrimidine or phenyl rings: Resulting in characteristic lower-mass fragments.
The study of fragmentation patterns of related aromatic ketones and heterocyclic systems helps in proposing and confirming these pathways. mdpi.com
Table 3: Predicted Key Ions in the ESI-MS Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₁N₂O]⁺ | 199.09 | Protonated molecular ion (parent ion). |
| [M-CH₃]⁺ | [C₁₁H₈N₂O]⁺ | 184.06 | Loss of a methyl radical from the parent ion. |
| [C₁₀H₇N₂]⁺ | [C₁₀H₇N₂]⁺ | 155.06 | Loss of the acetyl group (CH₃CO). |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties Investigation
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. physchemres.org This technique is particularly useful for studying compounds with conjugated systems, such as the interconnected phenyl and pyrimidine rings in this compound.
The spectrum is expected to show strong absorptions due to π → π* electronic transitions within the aromatic systems. The conjugation between the phenyl and pyrimidine rings is likely to result in one or more absorption maxima (λ_max) at wavelengths longer than those for benzene (B151609) or pyrimidine alone. The position and intensity of these bands can be influenced by the solvent polarity. physchemres.org For example, studies on similar conjugated heterocyclic systems have shown distinct absorption bands between 280 and 350 nm. physchemres.orgresearchgate.net Comparing the experimental spectrum to those obtained through time-dependent DFT (TD-DFT) calculations can aid in assigning the specific electronic transitions responsible for each absorption band.
Solid-State Structural Determination
While spectroscopic methods reveal the connectivity and electronic nature of a molecule, X-ray diffraction provides the ultimate confirmation of its three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edu By growing a suitable single crystal of this compound, this technique can provide a wealth of structural information with very high precision.
The analysis would yield:
Unambiguous confirmation of the chemical connectivity.
Precise bond lengths and bond angles for every bond in the molecule.
The dihedral angle between the planes of the phenyl and pyrimidine rings, which describes the degree of twist in the molecule's conformation.
Detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable), and non-covalent interactions like π–π stacking between the aromatic rings of adjacent molecules. nih.gov
This data is invaluable for understanding how the molecule packs in the solid state and for validating the minimum-energy conformations predicted by computational modeling. uchicago.edunih.gov
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of a solid material. The method provides a unique "fingerprint" of a specific crystalline phase, which is determined by the arrangement of atoms in the crystal lattice. springernature.comrsc.org In the context of this compound, PXRD is employed to confirm that the synthesized product is a single crystalline phase and to distinguish it from any potential polymorphic forms, amorphous content, or crystalline impurities.
The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle, 2θ. open.edu Constructive interference occurs when the scattering conditions satisfy Bragg's Law (nλ = 2d sin θ), resulting in a diffraction pattern with a series of peaks at specific 2θ angles. open.edu The positions and relative intensities of these peaks are characteristic of the compound's crystal structure. springernature.com
While specific, published PXRD data for this compound is not widely available, the characterization of pyrimidine derivatives by X-ray diffraction is a standard practice in research. researchgate.netnih.gov For a given crystalline sample of this compound, a unique set of diffraction peaks would be expected. The analysis of these peaks confirms the structural identity and phase purity of the bulk sample. nih.gov
Below is an illustrative example of what a PXRD data table for a crystalline pyrimidine derivative might look like.
Table 1: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Pyrimidine Derivative. This table is a representative example and does not correspond to experimentally measured data for this compound.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.8 | 5.60 | 100 |
| 21.1 | 4.21 | 78 |
| 23.5 | 3.78 | 33 |
| 26.3 | 3.38 | 65 |
| 28.9 | 3.09 | 21 |
| 31.8 | 2.81 | 52 |
Chromatographic Methods for Purity Assessment and Separation in Research Synthesis
Chromatographic techniques are fundamental in synthetic chemistry for monitoring reaction progress, isolating target compounds, and quantifying purity. For a compound like this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a chemical reaction. youtube.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then placed in a chamber with a suitable solvent system, or mobile phase (e.g., a mixture of Hexane and Ethyl Acetate), which travels up the plate via capillary action. youtube.comacs.org
Components of the mixture separate based on their differential affinity for the stationary and mobile phases. The Retention Factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the product relative to the starting materials. The synthesis of this compound would be monitored by observing the disappearance of starting material spots and the appearance of a new spot corresponding to the product.
Table 2: Representative TLC Data for Monitoring Synthesis.
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
| Starting Material A | 0.65 | UV Light (254 nm) |
| Starting Material B | 0.10 | UV Light (254 nm) |
| This compound | 0.40 | UV Light (254 nm) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for the quantitative assessment of the purity of the final compound. acs.org A high-pressure pump forces a solution of the sample through a column packed with a stationary phase (commonly C18 silica gel for reverse-phase chromatography). sielc.com The components are separated based on their interaction with the stationary phase as a mobile phase (e.g., a gradient of water and acetonitrile) is passed through the column. sielc.com
A detector, typically UV-Vis, measures the concentration of each component as it elutes from the column, producing a chromatogram of absorbance versus time. The time it takes for a compound to elute is its retention time (tR), which is characteristic of the compound under specific conditions. The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. In research settings, a purity of >95% is often required for synthesized compounds. acs.orgnih.gov
Table 3: Typical HPLC Conditions for Purity Analysis.
| Parameter | Condition |
| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Retention Time (t_R) | Compound-specific (e.g., 8.5 min) |
| Purity Assessment | Peak Area Percentage |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Phenylpyrimidin-5-yl)ethanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cross-coupling reactions using palladacycle catalysts (e.g., cyclometalated Pd complexes), as demonstrated for structurally similar pyrimidinyl ethanones . Key factors include solvent selection (e.g., dried toluene or acetonitrile), catalyst loading (0.5–5 mol%), and temperature control (80–120°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. For analogs, yields range from 45–75% depending on substituent reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and the acetyl methyl group (δ 2.6–2.8 ppm). Compare with analogs like 1-(4-amino-biphenyl-3-yl)ethanone .
- IR : Detect C=O stretching (~1680 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₀N₂O: 198.08) and fragmentation patterns (e.g., loss of CO from the acetyl group) .
Q. What solvents and crystallization conditions are optimal for purifying this compound?
- Methodology : Ethanol and dichloromethane/hexane mixtures are effective for recrystallization. For analogs, solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reaction workup, while non-polar solvents (hexane) aid in precipitating impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
- Methodology : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Re-examine sample purity via elemental analysis and repeat crystallography (Mo Kα radiation, 100 K). For example, X-ray studies of related dihydropyrimidinones revealed planar pyrimidine rings, validating NMR assignments . Dynamic NMR experiments (variable-temperature) can probe conformational flexibility .
Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring?
- Methodology :
- Electrophilic Substitution : Use directing groups (e.g., amino or methylthio substituents) to direct reactions to specific positions. For example, methylthio groups at C2 enhance reactivity at C5 .
- Cross-Coupling : Optimize Pd-catalyzed Suzuki-Miyaura reactions by screening ligands (e.g., SPhos, XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to couple aryl boronic acids to the pyrimidine core .
Q. How can computational methods predict biological activity or reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution (e.g., acetyl group’s electrophilicity) .
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using PyMOL or AutoDock. For analogs, docking studies revealed binding affinities correlated with antimicrobial activity .
Data Contradiction and Optimization
Q. Why might catalytic systems yield inconsistent results in scaling up synthesis?
- Analysis : Catalyst deactivation (e.g., Pd aggregation) or solvent impurities (e.g., moisture in toluene) can reduce efficiency. Use glovebox conditions for air-sensitive steps and pre-dry solvents over molecular sieves. For palladacycles, increasing catalyst loading to 3–5 mol% improved reproducibility in gram-scale syntheses .
Q. How to address discrepancies in biological activity across different assays?
- Analysis : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, serum concentration) may alter results. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ calculations). For pyrimidine derivatives, logP (1.5–2.5) and PSA (50–70 Ų) values influence membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
